8-CHLORO-7-HYDROXY-6-({[(OXOLAN-2-YL)METHYL]AMINO}METHYL)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Overview
Description
8-CHLORO-7-HYDROXY-6-({[(OXOLAN-2-YL)METHYL]AMINO}METHYL)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-CHLORO-7-HYDROXY-6-({[(OXOLAN-2-YL)METHYL]AMINO}METHYL)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the Pechmann condensation reaction, where phenolic compounds react with β-keto esters in the presence of acid catalysts to form coumarin derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using green chemistry principles, such as employing environmentally friendly solvents and catalysts, to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-CHLORO-7-HYDROXY-6-({[(OXOLAN-2-YL)METHYL]AMINO}METHYL)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
Scientific Research Applications
8-CHLORO-7-HYDROXY-6-({[(OXOLAN-2-YL)METHYL]AMINO}METHYL)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has been studied for its applications in various scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 8-CHLORO-7-HYDROXY-6-({[(OXOLAN-2-YL)METHYL]AMINO}METHYL)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . Additionally, its structural features allow it to interact with cellular membranes and proteins, affecting cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A simpler coumarin derivative with similar hydroxyl and methyl groups but lacking the chlorine and oxolan-2-ylmethylamino groups.
4-Chlorocoumarin: Contains a chlorine atom but lacks the hydroxyl and oxolan-2-ylmethylamino groups.
6-Hydroxycoumarin: Similar hydroxyl group but lacks the chlorine and oxolan-2-ylmethylamino groups.
Uniqueness
The uniqueness of 8-CHLORO-7-HYDROXY-6-({[(OXOLAN-2-YL)METHYL]AMINO}METHYL)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxolan-2-ylmethylamino group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-chloro-7-hydroxy-6-[(oxolan-2-ylmethylamino)methyl]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c19-15-7-13-11-4-1-5-12(11)18(22)24-17(13)14(16(15)21)9-20-8-10-3-2-6-23-10/h7,10,20-21H,1-6,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWNAROZAKDTEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=C3C(=CC(=C2O)Cl)C4=C(CCC4)C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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